5|A-reductase-IN-1
Overview
Description
5α-Reductase-IN-1 is a compound that inhibits the enzyme 5α-reductase, which is involved in the metabolism of steroids. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. Inhibitors of 5α-reductase are used in the treatment of conditions like benign prostatic hyperplasia, androgenetic alopecia, and other androgen-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Reductase-IN-1 typically involves the use of various organic synthesis techniquesCommon reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production of 5α-Reductase-IN-1 involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5α-Reductase-IN-1 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound.
Substitution: Halogenation and other substitution reactions can be performed to modify the functional groups on the molecule
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
5α-Reductase-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and steroid metabolism.
Biology: Helps in understanding the role of androgens in various biological processes.
Medicine: Used in the development of treatments for conditions like benign prostatic hyperplasia and androgenetic alopecia.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 5α-Reductase-IN-1 involves the inhibition of the 5α-reductase enzyme. This enzyme catalyzes the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, 5α-Reductase-IN-1 reduces the levels of DHT, thereby mitigating the effects of androgen-related disorders. The compound binds to the enzyme’s active site, preventing the conversion process .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Inhibits type 2 isoenzyme of 5α-reductase.
Dutasteride: Inhibits both type 1 and type 2 isoenzymes of 5α-reductase.
Epristeride: Inhibits type 2 and type 3 isoenzymes of 5α-reductase.
Uniqueness
Unlike other inhibitors, it may offer a different binding affinity and specificity, making it a valuable tool for studying the enzyme’s role in steroid metabolism and its implications in medical conditions .
Properties
IUPAC Name |
4-[2-[[2,3-dimethyl-4-[1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNSOVPLENXWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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